Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 g/mol . It is known for its unique bicyclic structure, which includes a diazabicycloheptane core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate typically involves the reaction of 3,6-diazabicyclo[3.1.1]heptane-6-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications, including:
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The diazabicycloheptane core can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The benzyl group may enhance the compound’s binding affinity to certain targets, leading to increased biological activity. Further studies are needed to fully elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate: A similar compound with a slightly different structure, lacking the benzyl group.
3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester: Another related compound with similar chemical properties.
Uniqueness
Tert-butyl 3-benzyl-3,6-diazabicyclo[311]heptane-6-carboxylate is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-14-9-15(19)12-18(11-14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJSJGFJIACTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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